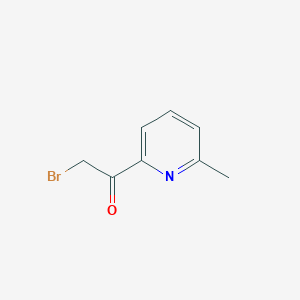

2-Bromo-1-(6-methylpyridin-2-yl)ethanone

Vue d'ensemble

Description

2-Bromo-1-(6-methylpyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol. It is a brominated derivative of ethanone, featuring a pyridine ring substituted with a methyl group at the 6-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-methylpyridin-2-yl)ethanone typically involves the bromination of 1-(6-methylpyridin-2-yl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-(6-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 1-(6-methylpyridin-2-yl)ethanol.

Oxidation: Formation of 6-methylpyridine-2-carboxylic acid.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its electrophilic bromine atom can participate in nucleophilic substitution reactions, allowing for the formation of more complex organic molecules. This property is particularly useful in the development of new materials and fine chemicals.

Medicinal Chemistry

2-Bromo-1-(6-methylpyridin-2-yl)ethanone is investigated for its potential biological activities, including:

- Anticancer Activity : Preliminary studies have shown that it may inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes, which is crucial for drug design targeting various biochemical pathways.

Biological Studies

Research indicates that this compound may also possess antimicrobial and anti-inflammatory properties. Its interactions with biological macromolecules could lead to new therapeutic agents.

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of brominated compounds, this compound was found to significantly reduce cell viability in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Enzyme Inhibition

Another investigation focused on its role as an enzyme inhibitor, where it demonstrated effective binding to target enzymes involved in metabolic pathways. This interaction was characterized using kinetic assays and molecular docking studies.

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(6-methylpyridin-2-yl)ethanone involves its interaction with biological molecules through its reactive bromine and carbonyl groups. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s structure allows it to interact with specific molecular targets, potentially affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-1-(4-methylpyridin-2-yl)ethanone

- 2-Bromo-1-(6-chloropyridin-2-yl)ethanone

- 2-Bromo-1-(6-methylpyridin-3-yl)ethanone

Uniqueness

2-Bromo-1-(6-methylpyridin-2-yl)ethanone is unique due to the specific positioning of the methyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Activité Biologique

2-Bromo-1-(6-methylpyridin-2-yl)ethanone is a compound of significant interest due to its potential biological activities. Its molecular formula is CHBrNO, with a molecular weight of 214.06 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in several biological pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing halogen substituents have shown significant antibacterial and antifungal activity against various strains, including Gram-positive and Gram-negative bacteria . The presence of bromine in the structure is believed to enhance these properties.

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| 5-Nitropyridin-2-yl derivative | Antifungal | 16.69 - 78.23 | |

| Pyridine derivatives | Antimicrobial | 4.69 - 22.9 |

Cytotoxicity and Selectivity

In vitro studies have indicated that certain derivatives of pyridine-based compounds exhibit low cytotoxicity while maintaining effective antiviral activity. For example, compounds with EC values in the low µM range (1.1–7.7 µM) demonstrated minimal cytotoxic effects (CC > 80 µM), suggesting a favorable selectivity index (SI) . This characteristic is crucial for developing therapeutic agents with reduced side effects.

The mechanisms through which this compound exerts its biological effects are still under investigation, but several pathways have been identified:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

- Modulation of Signaling Pathways : Compounds targeting transforming growth factor-beta (TGF-β) signaling pathways have been linked to anti-inflammatory and anti-cancer effects .

Case Studies

A variety of studies have explored the therapeutic potential of pyridine derivatives, including those structurally related to this compound.

Study on Antibacterial Activity

In a study evaluating the antibacterial activity of synthesized pyridine derivatives, several compounds exhibited potent inhibition against E. coli and S. aureus, with MIC values ranging from 0.0048 to 0.0195 mg/mL . The structural modifications, particularly halogen substitutions, were found to enhance the bioactivity significantly.

Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of pyridine derivatives against cancer cell lines. The results indicated that many derivatives maintained low cytotoxicity while effectively inhibiting cancer cell proliferation, suggesting their potential as chemotherapeutic agents .

Q & A

Q. Basic: What are the standard protocols for synthesizing 2-Bromo-1-(6-methylpyridin-2-yl)ethanone?

Answer:

The compound is typically synthesized via bromination of the parent ketone, 1-(6-methylpyridin-2-yl)ethanone, using bromine (Br₂) in a solvent like acetic acid or dichloromethane under controlled temperatures (0–25°C). Key steps include:

- Slow addition of bromine to avoid exothermic side reactions .

- Post-reaction neutralization with sodium bicarbonate (NaHCO₃) to remove excess acid .

- Purification via recrystallization (e.g., diethyl ether) to achieve >85% yield .

Reference Data: - Example: Bromination of 1-(4-methoxyphenyl)ethanone achieved 85% yield under similar conditions .

Q. Advanced: How can bromination regioselectivity be optimized to minimize by-products in derivatives?

Answer:

Regioselectivity is influenced by:

- Substituent effects: Electron-donating groups (e.g., methyl on pyridine) direct bromination to the α-carbon of the ketone. Computational modeling (DFT) can predict reactive sites .

- Solvent choice: Polar aprotic solvents (e.g., DCM) enhance electrophilic bromine activation .

- Stoichiometry: Limiting bromine to 1.0–1.1 equivalents reduces di-brominated by-products .

Case Study: Substitution at the 6-methylpyridinyl position avoids steric hindrance, favoring mono-bromination .

Q. Basic: What analytical techniques are recommended for structural characterization?

Answer:

- X-ray crystallography: Resolves 3D structure and confirms halogen positioning (e.g., SHELX software for refinement) .

- NMR:

- ¹³C NMR distinguishes carbonyl (C=O) at ~190–200 ppm.

- ¹H NMR identifies pyridinyl protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5 ppm) .

- Mass spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₇BrNO⁺) .

Q. Advanced: How can conflicting reactivity data in halogenated analogs be resolved?

Answer:

Contradictions arise from substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., nitro) reduce α-carbon reactivity, requiring harsher bromination conditions .

- Steric effects: Bulky substituents (e.g., 2-chlorophenyl) may alter reaction pathways. Comparative kinetic studies under standardized conditions (solvent, temperature) are critical .

Methodology: Use control experiments with structurally defined analogs to isolate electronic/steric variables .

Q. Basic: What safety protocols are essential for handling this compound?

Answer:

- Storage: 2–8°C under inert gas (N₂/Ar) to prevent degradation .

- PPE: Chemical-resistant gloves (nitrile), safety goggles, and fume hood use to avoid inhalation .

- Spill management: Absorb with inert material (vermiculite) and neutralize with 10% sodium thiosulfate .

Q. Advanced: What strategies improve crystallinity for X-ray studies?

Answer:

- Solvent screening: Recrystallize from Et₂O/hexane mixtures to grow single crystals .

- Temperature gradients: Slow cooling (0.5°C/min) promotes ordered lattice formation .

- Additives: Trace amounts of seed crystals or templating agents (e.g., crown ethers) enhance nucleation .

Q. Basic: How is biological activity screened for this compound?

Answer:

- In vitro assays:

- Enzyme inhibition (e.g., kinase assays) using fluorescence-based substrates .

- Antimicrobial screening via microbroth dilution (MIC determination) .

- Structure-activity relationship (SAR): Compare with analogs (e.g., 5-fluoro or 5-chloro derivatives) to identify key pharmacophores .

Q. Advanced: What computational tools predict interaction with biological targets?

Answer:

- Docking simulations (AutoDock Vina): Model binding to enzyme active sites (e.g., cytochrome P450) using crystal structures from the PDB .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models: Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. Basic: How to assess purity and stability during storage?

Answer:

- HPLC: Monitor degradation using C18 columns (ACN/H₂O mobile phase) .

- TGA/DSC: Determine thermal stability (decomposition onset >150°C) .

- Karl Fischer titration: Quantify moisture content (<0.1% for long-term storage) .

Q. Advanced: What synthetic routes enable late-stage functionalization?

Answer:

Propriétés

IUPAC Name |

2-bromo-1-(6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6-3-2-4-7(10-6)8(11)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOCGDHGZVWDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600555 | |

| Record name | 2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88625-09-6 | |

| Record name | 2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.